molecular formula C9H12O2S B1610120 Ethyl 3-(thiophen-3-YL)propanoate CAS No. 99198-96-6

Ethyl 3-(thiophen-3-YL)propanoate

Cat. No. B1610120
CAS RN: 99198-96-6
M. Wt: 184.26 g/mol
InChI Key: XOBJEKYNLKUWMA-UHFFFAOYSA-N
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Description

Ethyl 3-(thiophen-3-YL)propanoate is a chemical compound with the molecular formula C9H12O2S and a molecular weight of 184.255001. It is commonly used in research and development1.



Synthesis Analysis

The synthesis of Ethyl 3-(thiophen-3-YL)propanoate or similar compounds has been achieved through various methods. For instance, a highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide was used for the production of (S)-duloxetine, a blockbuster antidepressant drug2.



Molecular Structure Analysis

The molecular structure of Ethyl 3-(thiophen-3-YL)propanoate consists of nine carbon atoms, twelve hydrogen atoms, two oxygen atoms, and one sulfur atom1. The exact mass is 184.056001.



Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-(thiophen-3-YL)propanoate are not readily available, related compounds have been used in various chemical reactions. For example, poly-(sodium-3,3′-(2-(thiophen-3-yl)ethyl)-azanediyl)dipropanoate (PT) was successfully used to produce hydrogen under visible light3.



Physical And Chemical Properties Analysis

Ethyl 3-(thiophen-3-YL)propanoate has a molecular weight of 184.25500, an exact mass of 184.05600, and a LogP value of 2.243801. Other physical and chemical properties such as density, boiling point, melting point, and flash point are not readily available1.


Scientific Research Applications

Electrochromic Properties Ethyl 3-(thiophen-3-yl)propanoate and its derivatives show promising applications in the field of electrochromic materials. For example, the synthesis of conducting polymers from this compound resulted in materials with aesthetically pleasing color changes and electronic transitions, useful in electrochromic devices (Sacan et al., 2006); (Camurlu et al., 2005).

Corrosion Inhibition Compounds related to Ethyl 3-(thiophen-3-yl)propanoate have been investigated for their corrosion inhibition properties. A study found that a synthesized thiophene Schiff base showed effective corrosion inhibition on mild steel in acidic solutions, demonstrating its potential as a corrosion inhibitor (Daoud et al., 2014).

Antitumor Activity Research into thiophene derivatives related to Ethyl 3-(thiophen-3-yl)propanoate has shown potential in antitumor applications. A study exploring the synthesis of heterocyclic compounds derived from a similar thiophene compound found significant antiproliferative activity against various human cancer cell lines (Shams et al., 2010).

Photochromic Systems Ethyl 3-(thiophen-3-yl)propanoate derivatives have been used in thermally irreversible photochromic systems. Research on such derivatives revealed their potential in photochromic properties, with stable and repeatable color changes upon exposure to light, suitable for optical applications (Uchida et al., 1990).

Nonlinear Optical Limiting Thiophene dyes, including those related to Ethyl 3-(thiophen-3-yl)propanoate, have been designed and synthesized for enhanced nonlinear optical limiting, useful in optoelectronic devices for protecting human eyes and optical sensors (Anandan et al., 2018).

properties

IUPAC Name

ethyl 3-thiophen-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBJEKYNLKUWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443361
Record name ETHYL 3-(THIOPHEN-3-YL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(thiophen-3-YL)propanoate

CAS RN

99198-96-6
Record name ETHYL 3-(THIOPHEN-3-YL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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